2-{[(E)-(4-ethyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-{[(E)-(4-ethyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, a nitrophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-ethyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with an appropriate aldehyde, such as 4-ethyl-3-nitrobenzaldehyde. The reaction is carried out in anhydrous methanol at reflux temperature (80°C) with continuous stirring and a few drops of acetic acid as a catalyst . The progress of the reaction is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(4-ethyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzothiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
2-{[(E)-(4-ethyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-ethyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(E)-(2-CHLORO-4-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 6-tert-Butyl-N-(3-chlorophenyl)-2-{[(E)-(4-ethoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
2-{[(E)-(4-ethyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[(E)-(4-ethyl-3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C18H17N3O2S/c1-2-13-8-7-12(9-16(13)21(22)23)11-20-18-15(10-19)14-5-3-4-6-17(14)24-18/h7-9,11H,2-6H2,1H3/b20-11+ |
InChI Key |
ZZEMORWHXNLLSR-RGVLZGJSSA-N |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-] |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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